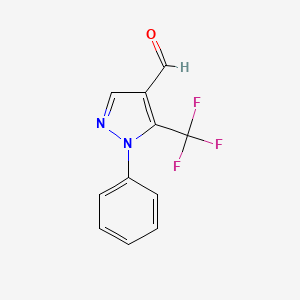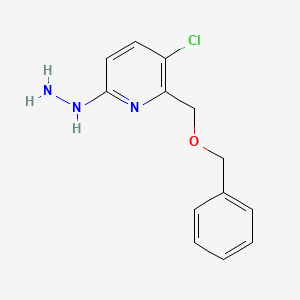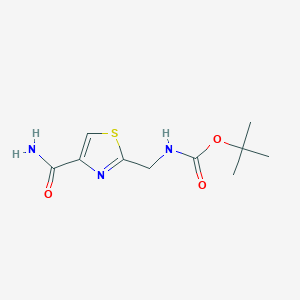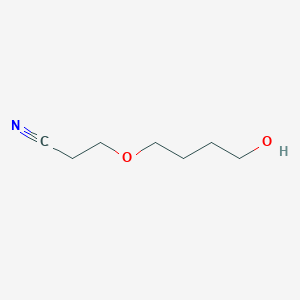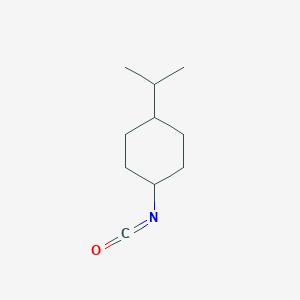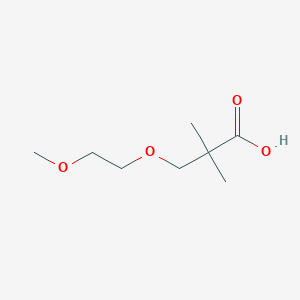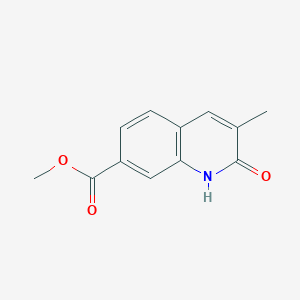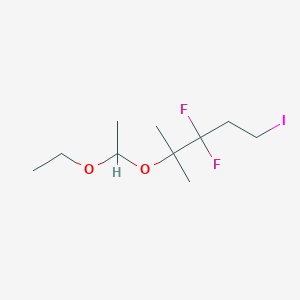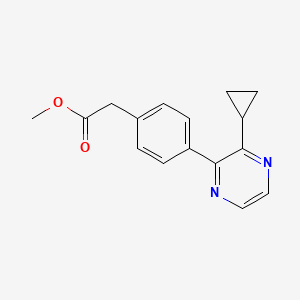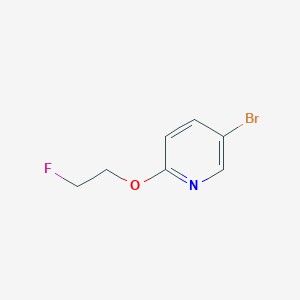
5-Bromo-2-(2-fluoroethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-fluoroethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position and a 2-fluoroethoxy group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluoroethoxy)pyridine typically involves the reaction of 5-bromopyridine with 2-fluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the fluoroethoxy group. Common bases used in this reaction include potassium carbonate or sodium hydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-fluoroethoxy)pyridine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-fluoroethoxy)pyridine involves its interaction with specific molecular targets. The fluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Used as a PET tracer for detecting tau aggregates in Alzheimer’s disease.
4-Bromo-2-(4-chlorophenyl)-1-((2-fluoroethoxy)methyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile: Exhibits insecticidal and acaricidal activities.
Uniqueness
5-Bromo-2-(2-fluoroethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a fluoroethoxy group allows for versatile modifications and applications in various research fields.
Propiedades
Fórmula molecular |
C7H7BrFNO |
|---|---|
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
5-bromo-2-(2-fluoroethoxy)pyridine |
InChI |
InChI=1S/C7H7BrFNO/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4H2 |
Clave InChI |
OCSPJVUWDYZHQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)OCCF |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-Hydroxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one](/img/structure/B8573743.png)
![3-[4-(4-Nitro-phenyl)-piperazin-1-yl]-propionic acid methyl ester](/img/structure/B8573747.png)
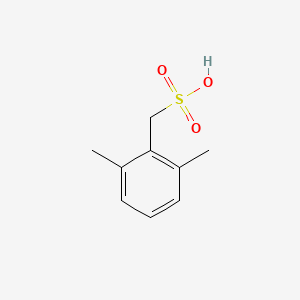
![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)hydrazinecarboxamide](/img/structure/B8573758.png)
